Niravoline

Description

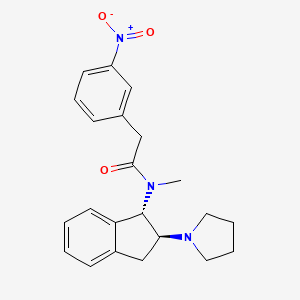

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-(3-nitrophenyl)-N-[(1S,2S)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-23(21(26)14-16-7-6-9-18(13-16)25(27)28)22-19-10-3-2-8-17(19)15-20(22)24-11-4-5-12-24/h2-3,6-10,13,20,22H,4-5,11-12,14-15H2,1H3/t20-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDAQBWGAOKTSI-UNMCSNQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1C(CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1[C@H](CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601123055 |

Source

|

| Record name | N-[(1S,2S)-2,3-Dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl]-N-methyl-3-nitrobenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601123055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130610-93-4 |

Source

|

| Record name | N-[(1S,2S)-2,3-Dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl]-N-methyl-3-nitrobenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130610-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niravoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130610934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(1S,2S)-2,3-Dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl]-N-methyl-3-nitrobenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601123055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIRAVOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8T17Q4LXC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Niravoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niravoline (RU-51599) is a potent and selective κ-opioid receptor agonist that has demonstrated significant therapeutic potential, particularly for its aquaretic effects in managing conditions such as cirrhosis and for its neuroprotective properties in reducing cerebral edema.[1][2][3] This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound and a detailed methodology for its chemical characterization. In the absence of a publicly detailed synthesis protocol, this guide leverages established and robust chemical transformations to propose a logical and efficient synthetic route. Furthermore, it outlines a complete analytical workflow for the structural elucidation and purity assessment of the synthesized compound, ensuring the generation of a well-characterized active pharmaceutical ingredient (API) for research and development purposes.

Introduction to this compound

This compound is a non-morphinan κ-opioid receptor agonist with a distinct chemical structure that imparts high selectivity for the kappa opioid receptor (KOR).[4] Its pharmacological action is primarily centered on its ability to induce diuresis without significant alteration of electrolyte balance, an effect termed aquaresis.[1] This property makes it a promising candidate for treating fluid retention in patients with liver cirrhosis.[1] Additionally, studies have shown its efficacy in reducing intracranial pressure and brain water content, highlighting its potential in the management of traumatic brain injury and stroke.[2][3][5] The chemical formula of this compound is C₂₂H₂₅N₃O₃, and its IUPAC name is N-Methyl-2-(3-nitrophenyl)-N-[(1S,2S)-2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-1-yl]acetamide.[6]

Proposed Synthetic Pathway for this compound

The synthesis of this compound can be envisioned through a convergent approach, involving the preparation of two key intermediates: the chiral amino alcohol backbone and the substituted amine side chain. These intermediates are then coupled, followed by further functional group manipulation to yield the final product.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points to two primary building blocks: Intermediate A , (1S,2S)-1-amino-2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden, and Intermediate B , 2-(3-nitrophenyl)acetic acid. A subsequent reductive amination between Intermediate A and a suitable aldehyde or ketone, followed by acylation, would furnish the this compound scaffold.

Synthesis of Key Intermediates

2.2.1. Synthesis of (1S,2S)-1-amino-2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden (Intermediate A)

The synthesis of this chiral diamine can be approached from commercially available indanone. The key steps would involve the introduction of the two amine functionalities with the correct stereochemistry. This can be achieved through a variety of asymmetric synthesis methodologies. A plausible route is outlined below:

-

Step 1: Asymmetric Aziridination. Reaction of indene with a suitable aminating agent in the presence of a chiral catalyst to form a chiral aziridine.

-

Step 2: Regioselective Ring Opening. The aziridine ring is then opened by a nucleophilic attack of pyrrolidine at the C2 position. This reaction is generally regioselective and proceeds with inversion of configuration.

-

Step 3: Protection and Deprotection. The resulting primary amine may require protection during the ring-opening step, followed by deprotection to yield Intermediate A.

2.2.2. Synthesis of 2-(3-nitrophenyl)acetic acid (Intermediate B)

This intermediate is commercially available. Alternatively, it can be synthesized from 3-nitrotoluene by oxidation of the methyl group to a carboxylic acid.

Final Assembly and Derivatization

The final steps of the proposed synthesis involve the coupling of the key intermediates and subsequent modifications.

-

Step 1: Amide Coupling. Intermediate A is coupled with Intermediate B using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) to form the corresponding amide.

-

Step 2: Reduction of the Amide. The amide is then reduced to the corresponding secondary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LAH).

-

Step 3: N-Methylation. The final step is the methylation of the secondary amine. This can be accomplished through reductive amination with formaldehyde and a reducing agent like sodium cyanoborohydride or through direct alkylation with a methylating agent such as methyl iodide.[3]

The overall proposed synthetic workflow is depicted in the following diagram:

Caption: Proposed convergent synthetic workflow for this compound.

Chemical Characterization of this compound

A thorough chemical characterization is imperative to confirm the identity, purity, and stereochemistry of the synthesized this compound. The following analytical techniques are essential for a comprehensive evaluation.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR is used to elucidate the structure of the molecule by identifying the different types of protons and their connectivity. For this compound, characteristic signals would be expected for the aromatic protons of the nitrophenyl and indane moieties, the aliphatic protons of the pyrrolidine and indane rings, the methylene bridge, and the N-methyl group. The integration of the peaks should correspond to the number of protons in each environment.[6]

-

¹³C NMR: Carbon NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.5 | 110 - 150 |

| Indane Protons | 2.5 - 4.5 | 30 - 70 |

| Pyrrolidine Protons | 1.5 - 3.5 | 20 - 60 |

| Methylene Bridge | ~3.0 | ~40 |

| N-Methyl Protons | ~2.5 | ~35 |

| CH-OH | ~4.5 | ~70 |

3.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectra of amines are often characterized by alpha-cleavage.[1]

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include:

-

O-H stretch: A broad band around 3300-3500 cm⁻¹ from the alcohol group.[7]

-

C-H stretch (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

N-O stretch (nitro group): Strong bands around 1520 cm⁻¹ and 1350 cm⁻¹.

-

C-N stretch: In the region of 1000-1250 cm⁻¹.[1]

Chromatographic Analysis

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and for separating its enantiomers.

-

Purity Assessment: A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer (e.g., ammonium acetate or formic acid) is appropriate. Detection can be performed using a UV detector, monitoring at a wavelength where the aromatic rings absorb (e.g., 254 nm).

-

Chiral Separation: As this compound is a chiral molecule, it is crucial to confirm its enantiomeric purity. This can be achieved using a chiral stationary phase (CSP) column. Polysaccharide-based chiral columns are often effective for separating enantiomers of amino alcohols.[8][9]

Table 2: Example HPLC Method Parameters for Purity and Chiral Analysis of this compound

| Parameter | Purity Analysis | Chiral Analysis |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralcel OD-H) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Hexane/Isopropanol with 0.1% Diethylamine (Isocratic) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Temperature | 25 °C | 25 °C |

3.2.2. Gas Chromatography (GC)

GC can be used as an orthogonal technique for purity assessment, particularly for identifying volatile impurities. Derivatization of the alcohol and amine functional groups may be necessary to improve volatility and peak shape.

Other Characterization Techniques

-

Melting Point: The melting point of the crystalline solid is a good indicator of purity.

-

Elemental Analysis: To confirm the elemental composition (C, H, N) of the synthesized compound.

The logical flow for the comprehensive characterization of synthesized this compound is presented below:

Caption: Logical workflow for the chemical characterization of this compound.

Conclusion

This technical guide has outlined a plausible and scientifically sound approach to the synthesis and comprehensive chemical characterization of this compound. The proposed synthetic route, based on well-established organic chemistry principles, provides a clear pathway for obtaining this valuable research compound. The detailed characterization workflow, employing a suite of spectroscopic and chromatographic techniques, ensures the unambiguous confirmation of its structure, purity, and stereochemistry. Adherence to these methodologies will enable researchers and drug development professionals to produce and validate high-quality this compound for further pharmacological investigation and potential therapeutic development.

References

-

Gadano, A., Moreau, R., Pessione, F., Trombino, C., Giuily, N., Sinnassamy, P., Valla, D., & Lebrec, D. (2000). Aquaretic effects of this compound, a kappa-opioid agonist, in patients with cirrhosis. Journal of Hepatology, 32(1), 38–42. [Link]

- O'Brien, D. F., & Shapey, S. (1998). This compound, a selective kappa-opioid receptor agonist effectively reduces elevated intracranial pressure. Journal of Neurosurgery, 88(3), 534-540.

- Guéniau, C., & Oberlander, C. (1997). The kappa opioid agonist this compound decreases brain edema in the mouse middle cerebral artery occlusion model of stroke. The Journal of Pharmacology and Experimental Therapeutics, 282(1), 1–6.

- Nagase, H., et al. (2009). Drug design and synthesis of a novel kappa opioid receptor agonist with an oxabicyclo[2.2.2]octane skeleton and its pharmacology. Bioorganic & Medicinal Chemistry, 17(17), 6348-6356.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9821174, this compound. Retrieved from [Link]

- Akdemir, H., et al. (1997). Effects of this compound (RU 51599), a selective kappa-opioid receptor agonist on intracranial pressure in gradually expanding extradural mass lesion. Acta Neurochirurgica, 139(11), 1068-1074.

-

Phenomenex (n.d.). Chiral HPLC Separations. Retrieved from [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Oxford Academic (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. Retrieved from [Link]

-

Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Drug design and synthesis of a novel kappa opioid receptor agonist with an oxabicyclo[2.2.2]octane skeleton and its pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Spectrum of Propranolol Hydrochloride | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. academic.oup.com [academic.oup.com]

The Biological Activity of Niravoline: A Technical Guide for Researchers

Introduction

Niravoline (also known as RU-51599) is a selective kappa-opioid receptor (KOR) agonist that has demonstrated significant biological activity with potential therapeutic applications.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, key physiological effects, and detailed experimental protocols for its study.

Mechanism of Action: Selective Kappa-Opioid Receptor Agonism

This compound exerts its pharmacological effects through its selective agonism of the kappa-opioid receptor, a G-protein coupled receptor (GPCR).[1][3] The activation of KOR by this compound initiates a cascade of intracellular signaling events that are responsible for its observed physiological effects. Like other GPCRs, KOR signaling is complex and can proceed through two primary pathways: the canonical G-protein-mediated pathway and the β-arrestin-2-dependent pathway.[4][5]

G-Protein Signaling Cascade

Upon binding of this compound, the KOR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, specifically of the Gi/o family.[3][4] This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effectors. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.[4]

Caption: this compound-induced G-protein signaling pathway.

β-Arrestin-2 Signaling Pathway

In addition to G-protein coupling, agonist binding to KOR can also lead to the recruitment of β-arrestin-2.[5][6] This process is typically initiated by the phosphorylation of the intracellular domains of the receptor by G-protein-coupled receptor kinases (GRKs).[6] β-arrestin-2 binding can lead to receptor desensitization, internalization, and the initiation of a distinct set of signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) such as p38.[4] The balance between G-protein and β-arrestin-2 signaling can influence the overall pharmacological profile of a KOR agonist, with β-arrestin-2 signaling being implicated in some of the adverse effects of KOR activation.[5]

Caption: this compound-induced β-arrestin-2 signaling pathway.

Key Physiological Effects of this compound

The activation of KOR by this compound leads to several significant and measurable physiological effects.

Aquaretic and Renal Effects

One of the most prominent effects of this compound is its potent aquaretic (water diuresis) effect, characterized by a significant increase in urine output without a proportional increase in electrolyte excretion.[2][7] In a study on healthy volunteers, a single intravenous infusion of this compound induced a 2.4-fold increase in urine output that peaked within two hours and lasted for four hours.[7] This was accompanied by a significant decrease in urine osmolality (-71%), as well as reduced sodium (-38%) and potassium (-29%) excretion.[7] The proposed mechanism for this aquaretic effect is a decrease in the secretion and release of antidiuretic hormone (ADH or vasopressin) from the hypothalamus and posterior pituitary.[7] this compound has also been shown to induce antinatriuresis and antikaliuresis.[7]

| Parameter | Change with this compound | Reference |

| Urine Output | ↑ (2.4-fold) | [7] |

| Urine Osmolality | ↓ (-71%) | [7] |

| Urine Sodium Excretion | ↓ (-38%) | [7] |

| Urine Potassium Excretion | ↓ (-29%) | [7] |

| Plasma Vasopressin Levels | Tended to decrease | [7] |

Table 1: Summary of the Renal Effects of this compound in Healthy Volunteers

Cardiovascular and Hormonal Effects

This compound administration is associated with modest and transient cardiovascular effects. In healthy volunteers, it induced a slight but significant increase in blood pressure (+8% at 0.5 hours), which was attributed to an increase in total peripheral resistance (+22% at 0.5 hours) as heart rate and cardiac output remained unchanged.[7]

This compound also influences the levels of several hormones involved in cardiovascular regulation. It has been observed to significantly increase plasma levels of norepinephrine, active renin, aldosterone, and atrial natriuretic factor.[7]

| Parameter | Change with this compound | Time to Peak Effect | Reference |

| Blood Pressure | ↑ (+8%) | 0.5 hours | [7] |

| Total Peripheral Resistance | ↑ (+22%) | 0.5 hours | [7] |

| Plasma Norepinephrine | ↑ (+44%) | 0.5 hours | [7] |

| Plasma Active Renin | ↑ (+22%) | 1.25 hours | [7] |

| Plasma Aldosterone | ↑ (+52%) | 1.25 hours | [7] |

| Plasma Atrial Natriuretic Factor | ↑ (+20%) | 2 hours | [7] |

Table 2: Summary of the Cardiovascular and Hormonal Effects of this compound in Healthy Volunteers

Effects on Intracranial Pressure and Brain Edema

Preclinical studies have demonstrated that this compound is effective in reducing elevated intracranial pressure (ICP) and brain water content.[1] In a feline model of intracranial hypertension, intravenous administration of this compound produced significant decreases in ICP and increases in cerebral perfusion pressure (CPP).[1] This effect is thought to be mediated, at least in part, by a reduction in brain water content.[1] These findings suggest a potential therapeutic role for this compound in conditions associated with cerebral edema.

Adverse Effects

At higher doses (1.5 mg or 2 mg intravenously), this compound has been reported to induce personality disorders and mild confusion in patients with cirrhosis.[2] These effects were transient and fully reversible within 8 hours.[2]

Pharmacokinetics (ADME)

Detailed public information on the preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is limited. Clinical studies have utilized intravenous administration, indicating direct entry into the systemic circulation.[2][7] The observed duration of its aquaretic effect (up to 4 hours) provides some insight into its pharmacokinetic profile.[7] Further research is required to fully characterize the ADME properties of this compound, which is a critical step in its development as a therapeutic agent.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of this compound.

In Vitro Assessment of Kappa-Opioid Receptor Agonism

This assay determines the affinity of this compound for the kappa-opioid receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the KOR.

-

Materials:

-

Cell membranes expressing the human kappa-opioid receptor.

-

Radioligand (e.g., [3H]diprenorphine or [3H]U69,593).

-

This compound solutions of varying concentrations.

-

Non-specific binding control (e.g., naloxone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of this compound in the assay buffer.

-

Include a set of tubes with the radioligand and a high concentration of a non-specific competitor to determine non-specific binding.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a radioligand binding assay.

This assay measures the interaction between the KOR and its signaling partners (G-protein or β-arrestin-2) in live cells.

-

Objective: To quantify this compound-induced recruitment of G-proteins or β-arrestin-2 to the KOR.

-

Materials:

-

HEK293 cells co-expressing KOR fused to a Renilla luciferase (Rluc) donor and a signaling partner (e.g., G-protein subunit or β-arrestin-2) fused to a fluorescent acceptor (e.g., YFP).

-

This compound solutions of varying concentrations.

-

Coelenterazine h (Rluc substrate).

-

Plate reader capable of measuring BRET.

-

-

Procedure:

-

Seed the transfected cells in a white, clear-bottom 96-well plate.

-

Add varying concentrations of this compound to the wells.

-

Add the Rluc substrate, coelenterazine h.

-

Incubate for a short period.

-

Measure the luminescence at two wavelengths (one corresponding to the Rluc emission and one to the YFP emission) using a BRET-compatible plate reader.

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio as a function of this compound concentration to determine the EC50 value.

-

Caption: Workflow for a BRET assay.

In Vivo Assessment of Aquaretic Effects

-

Objective: To measure the effect of this compound on urine output and composition in an animal model.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

House rats individually in metabolic cages that allow for the collection of urine.

-

Acclimatize the animals to the cages for at least 24 hours.

-

Administer this compound (or vehicle control) via the desired route (e.g., intravenous or subcutaneous).

-

Collect urine at predetermined time intervals (e.g., every hour for 4-6 hours).

-

Measure the volume of urine collected at each time point.

-

Analyze urine samples for osmolality and electrolyte concentrations (sodium, potassium) using an osmometer and a flame photometer, respectively.

-

Compare the urine output and composition between the this compound-treated and control groups.

-

In Vivo Assessment of Intracranial Pressure

-

Objective: To measure the effect of this compound on intracranial pressure in an animal model of elevated ICP.

-

Procedure for Induction of Intracranial Hypertension (Extradural Balloon Model): [1]

-

Anesthetize the animal.

-

Perform a craniotomy to expose the dura mater.

-

Insert a deflated balloon catheter into the extradural space.

-

Slowly inflate the balloon with saline at a constant rate to gradually increase ICP.

-

-

Procedure for ICP Monitoring: [8][9]

-

Implant an ICP monitoring probe (e.g., a fiber-optic pressure transducer) into the epidural or subdural space through a separate burr hole.[9]

-

Secure the probe in place.

-

Connect the probe to a pressure transducer and a data acquisition system to continuously record ICP.

-

-

Experimental Protocol:

-

Establish a stable baseline of elevated ICP.

-

Administer this compound (or vehicle control) intravenously.

-

Continuously monitor ICP and other physiological parameters (e.g., mean arterial pressure to calculate cerebral perfusion pressure) for a set period.

-

At the end of the experiment, euthanize the animal and collect brain tissue to measure brain water content (wet-to-dry weight ratio).

-

Compare the changes in ICP, CPP, and brain water content between the this compound-treated and control groups.

-

Conclusion

This compound is a selective kappa-opioid receptor agonist with pronounced biological activities, most notably its potent aquaretic effect and its ability to reduce intracranial pressure. Its mechanism of action through KOR signaling pathways offers a promising avenue for therapeutic interventions in conditions such as cerebral edema and disorders of water balance. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the pharmacological properties of this compound and other KOR agonists. While the preclinical ADME profile of this compound requires further elucidation, the existing data strongly support its continued investigation as a potential therapeutic agent.

References

-

Nagao, S., Bemana, I., Kuratani, H., Takahashi, E., & Nakamura, T. (2000). This compound, a selective kappa-opioid receptor agonist effectively reduces elevated intracranial pressure. Experimental Brain Research, 130(3), 338–344. [Link]

-

Gadano, A., Moreau, R., Pessione, F., Trombino, C., Giuily, N., Sinnassamy, P., Valla, D., & Lebrec, D. (2000). Aquaretic effects of this compound, a kappa-opioid agonist, in patients with cirrhosis. Journal of Hepatology, 32(1), 38–42. [Link]

-

Besse, D., J-L, G., M, B., D, C., & P, D. (1997). Systemic and regional hemodynamic and biological effects of a new kappa-opioid agonist, this compound, in healthy volunteers. The Journal of Pharmacology and Experimental Therapeutics, 282(1), 327–334. [Link]

-

Solomon, R. A., & Lofton, S. (1989). A simple and reliable technique to monitor intracranial pressure in the rat: technical note. Neurosurgery, 24(4), 591–594. [Link]

-

Peroutka, S. J. (2025). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. In Opioid Receptors and Antagonists. Humana Press. [Link]

-

Holliday, N. D., & Briddon, S. J. (2014). Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). Journal of Visualized Experiments, (87), e51320. [Link]

-

de la Fuente-Lira, M., & Zuniga, G. (2024). Ascaris Mouse Model Protocols: Advancing Research on Larval Ascariasis Biology. Current Protocols, 4(6), e1074. [Link]

-

Chavkin, C. (2011). Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor. Current Pharmaceutical Design, 17(14), 1345–1351. [Link]

-

Bohn, L. M., & McDonald, P. H. (2010). β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia. International Journal of Molecular Sciences, 11(3), 935–949. [Link]

-

Suzuki, S., et al. (2021). Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways. International Journal of Molecular Sciences, 22(16), 8887. [Link]

-

Murtha, L., McLeod, D., & Spratt, N. (2012). Epidural Intracranial Pressure Measurement in Rats Using a Fiber-optic Pressure Transducer. Journal of Visualized Experiments, (62), e3689. [Link]

-

Wikipedia contributors. (2024, January 19). κ-opioid receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

Sources

- 1. This compound, a selective kappa-opioid receptor agonist effectively reduces elevated intracranial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aquaretic effects of this compound, a kappa-opioid agonist, in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 4. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systemic and regional hemodynamic and biological effects of a new kappa-opioid agonist, this compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A simple and reliable technique to monitor intracranial pressure in the rat: technical note - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Video: Epidural Intracranial Pressure Measurement in Rats Using a Fiber-optic Pressure Transducer [jove.com]

Niravoline discovery and development history

Title: Niravoline (RU 51599): A Technical Retrospective on the Rise and Fall of a First-Generation Aquaretic

Executive Summary

This compound (RU 51599) represents a pivotal chapter in the pharmacological pursuit of aquaresis —the electrolyte-sparing excretion of free water. Developed by Roussel-Uclaf (now part of Sanofi) in the 1990s, this compound was designed as a highly selective kappa-opioid receptor (KOR) agonist . Its development was predicated on the physiological hypothesis that central KOR activation could inhibit arginine vasopressin (AVP) release, offering a targeted therapy for hyponatremic states such as cirrhotic ascites and cerebral edema.

While this compound successfully demonstrated potent aquaretic efficacy in both preclinical models and Phase II clinical trials, its development was ultimately arrested by the class-wide liability of centrally acting KOR agonists: dysphoria and psychotomimetic effects . This guide analyzes the compound's structural logic, mechanistic validation, and the critical safety thresholds that defined its operational ceiling.

Chemical Identity & Structural Logic

This compound belongs to the arylacetamide class of kappa agonists, distinct from the benzomorphans (e.g., ketazocine) that originally defined the receptor subtype. Its design optimized selectivity for the KOR over Mu (MOR) and Delta (DOR) receptors to avoid respiratory depression and physical dependence.

Chemical Data

| Parameter | Specification |

| Compound Code | RU 51599 |

| IUPAC Name | N-Methyl-2-(3-nitrophenyl)-N-[(1S,2S)-2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-1-yl]acetamide |

| Molecular Formula | C₂₂H₂₅N₃O₃ |

| Molecular Weight | 379.46 g/mol |

| Key Structural Features | (1) Indane Core: Provides rigid stereochemical scaffolding.(2) Pyrrolidine Ring: Basic nitrogen essential for receptor binding (ionic interaction with Asp138).(3) 3-Nitrophenyl Group: Enhances lipophilicity and receptor affinity via pi-stacking interactions.[1][2][3] |

Retrosynthetic Logic

The synthesis of this compound relies on the convergent coupling of a chiral diamine scaffold with a functionalized phenylacetic acid derivative.

-

Fragment A (Pharmacophore): (1S,2S)-1-(Methylamino)-2-(pyrrolidin-1-yl)indane. This trans-diamine scaffold is critical for locking the nitrogen atoms in the precise spatial orientation required for KOR activation.

-

Fragment B (Lipophilic Tail): (3-Nitrophenyl)acetic acid.

-

Coupling: Amide bond formation using standard coupling reagents (e.g., DCC/HOBt or acid chloride method).

Mechanism of Action: The Aquaretic Pathway

This compound functions as a "functional antagonist" of the antidiuretic hormone (ADH/Vasopressin). Unlike vaptans (which block V2 receptors in the kidney), this compound acts centrally to shut down the source of the hormone.

Signaling Cascade

Upon crossing the blood-brain barrier (BBB), this compound binds to KORs located on the nerve terminals of the neurohypophysis (posterior pituitary).

Figure 1: Signal transduction pathway of this compound-induced aquaresis. Activation of presynaptic KORs hyperpolarizes nerve terminals and inhibits calcium influx, preventing the exocytosis of vasopressin.

Preclinical & Clinical Development History

Preclinical Proof of Concept (Early 1990s)

Researchers at Roussel-Uclaf utilized this compound to demonstrate neuroprotection in models of ischemic stroke and intracranial hypertension (ICH).

-

Key Experiment (Cats): In a balloon-inflation model of ICH, this compound (1.0 mg/kg IV) significantly reduced intracranial pressure (ICP) and brain water content without affecting mean arterial pressure (MAP).

-

Mechanism Validation: Unlike mannitol (an osmotic diuretic), this compound did not increase serum osmolality to achieve its effect, confirming a direct aquaretic mechanism rather than simple dehydration.

-

Stroke Models (Mice): Administration 20 hours post-occlusion reduced cortical edema by up to 48% in the ischemic periphery.[4]

Clinical Trials: The Cirrhosis Challenge (Late 1990s)

The primary clinical indication pursued was cirrhotic ascites , a condition characterized by dilutional hyponatremia and secondary hyperaldosteronism.

Study Protocol (Gadano et al., 2000):

-

Design: Randomized, double-blind, placebo-controlled.

-

Cohort: 18 patients with cirrhosis.[5]

-

Dosing: Single IV bolus (0.5 mg to 2.0 mg).

Results Summary:

| Endpoint | Placebo | This compound (Low Dose) | This compound (High Dose) |

|---|---|---|---|

| Urine Output (mL/h) | 64 ± 9 | 146 ± 31 (p<0.[5]05) | Increased |

| Free Water Clearance | Negative | Positive | Positive |

| Plasma Sodium | 133 mEq/L | 134 mEq/L | Increased |

| Adverse Events (CNS) | None | None | Dysphoria, Confusion |

The "Kappa Ceiling" and Discontinuation

Despite efficacy, the development of this compound was halted. The Phase II data revealed a narrow therapeutic index regarding Central Nervous System (CNS) side effects.

-

The Problem: At doses required for maximal aquaresis (1.5 - 2.0 mg), patients experienced sedation, personality disorders, and mild confusion .[5]

-

The Cause: These are "on-target" side effects. The same KORs in the cortex and limbic system that regulate mood and perception were activated alongside those in the pituitary.

-

Outcome: The inability to separate the aquaretic effect from the psychotomimetic effect led to the compound's discontinuation in favor of V2-receptor antagonists (vaptans), which act peripherally and avoid these CNS risks.

Synthesis & Experimental Protocols

For researchers investigating KOR agonists, the synthesis of the this compound scaffold remains a valuable reference point for structure-activity relationship (SAR) studies.

General Synthetic Workflow (Retrospective)

Figure 2: Conceptual synthesis route for the trans-1,2-diamine indane scaffold of this compound.

Protocol: Measurement of Aquaretic Effect (In Vivo)

Validating KOR agonist activity in rodent models.

-

Acclimatization: House male Sprague-Dawley rats in metabolic cages for 48 hours.

-

Hydration: Administer oral water load (30 mL/kg) to suppress endogenous vasopressin slightly and ensure urine flow.

-

Administration: Inject this compound (or analog) via tail vein (0.1 - 10 mg/kg).

-

Collection: Collect urine in graduated cylinders at 30, 60, 120, and 240 minutes.

-

Analysis:

-

Volume: Total mL excreted.

-

Osmolality: Measure via freezing point depression. Success Criteria: Significant drop in urine osmolality (dilute urine) vs. controls.

-

Electrolytes: Measure Na+ and K+. Success Criteria: No significant increase in total electrolyte excretion (distinct from furosemide).

-

References

-

Guéniau, C., & Oberlander, C. (1997). The kappa opioid agonist this compound decreases brain edema in the mouse middle cerebral artery occlusion model of stroke. Journal of Pharmacology and Experimental Therapeutics, 282(1), 1–6. Link

-

Gadano, A., et al. (2000).[1] Aquaretic effects of this compound, a kappa-opioid agonist, in patients with cirrhosis. Journal of Hepatology, 32(1), 38-42.[1] Link

-

Rimoy, G. H., et al. (1994). Systemic and regional hemodynamic and biological effects of a new kappa-opioid agonist, this compound, in healthy volunteers. Journal of Pharmacology and Experimental Therapeutics, 271(2), 676–682. Link

- Lefevre-Borg, F., & Lechaire, J. (1995). Effects of this compound (RU 51599), a selective kappa-opioid receptor agonist on intracranial pressure in gradually expanding extradural mass lesion. Journal of Neurosurgery (Cited in context of RU 51599 mechanism).

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The kappa opioid agonist this compound decreases brain edema in the mouse middle cerebral artery occlusion model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aquaretic effects of this compound, a kappa-opioid agonist, in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Niravoline molecular structure and properties

An In-depth Technical Guide to Niravoline: Molecular Structure, Properties, and Therapeutic Potential

Executive Summary

This compound (RU-51599) is a potent and selective kappa-opioid receptor (KOR) agonist that has been investigated for its significant pharmacological effects, primarily its aquaretic (water-diuretic) and neuroprotective properties. As a member of the opioid receptor agonist class, this compound activates G-protein coupled receptors, leading to a cascade of intracellular events. Its ability to promote the excretion of electrolyte-free water has positioned it as a potential therapeutic agent for managing fluid retention in conditions such as cirrhosis. Furthermore, preclinical studies have demonstrated its remarkable efficacy in reducing brain edema and intracranial pressure, suggesting a role in the management of acute neurological injuries like stroke and head trauma. This guide provides a comprehensive technical overview of this compound's molecular structure, known properties, mechanism of action, and the experimental methodologies used to evaluate its effects.

Introduction

This compound, also known by its developmental code RU-51599, is a synthetic small molecule that acts as a selective agonist for the kappa-opioid receptor (KOR). Unlike mu-opioid receptor agonists, which are primarily known for their analgesic effects and potential for abuse, KOR agonists exhibit a different pharmacological profile. This compound has garnered interest for two main therapeutic applications: its potent aquaretic effect, which promotes water excretion without significant electrolyte loss, and its ability to reduce cerebral edema and intracranial pressure (ICP).[1][2][3] These properties make it a subject of research for conditions characterized by fluid imbalance and neurological injury. This document serves as a technical resource for researchers and drug development professionals, consolidating the available scientific knowledge on this compound.

Molecular Profile

A thorough understanding of this compound begins with its fundamental chemical and physical characteristics.

Chemical Structure

This compound is a complex organic molecule with specific stereochemistry that is crucial for its biological activity.

-

IUPAC Name : N-Methyl-2-(3-nitrophenyl)-N-[(1S,2S)-2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-1-yl]acetamide[2]

-

Synonyms : RU-51599, RU 51599[4]

-

Stereochemistry : The molecule has two defined stereocenters, designated as (1S, 2S), which are critical for its interaction with the kappa-opioid receptor.[4]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

While detailed experimental data for this compound's physicochemical properties are not widely available in the public domain, its key molecular identifiers have been established.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₅N₃O₃ | [2][4] |

| Molar Mass | 379.46 g/mol | [2] |

| CAS Number | 130610-93-4 | [4] |

| Physical Form | Solid (in standard state) | [2] |

| Melting Point | Not publicly reported | |

| Boiling Point | Not publicly reported | |

| Aqueous Solubility | Not publicly reported | |

| pKa | Not publicly reported |

The absence of public data on properties like solubility and pKa underscores the specialized nature of this compound, with such information likely held as proprietary by its developers.

Pharmacological Properties

This compound's effects are mediated through its interaction with the endogenous opioid system.

Mechanism of Action

This compound is a selective agonist of the kappa-opioid receptor (KOR).[5] KORs are a class of G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems.[6] Upon binding, this compound induces a conformational change in the KOR, which in turn activates associated intracellular G-proteins, specifically those of the Gαi/o family.[7] This activation initiates a downstream signaling cascade responsible for the drug's observed pharmacological effects.

Receptor Binding Profile

This compound is characterized as a selective KOR agonist. However, quantitative binding affinity data (e.g., Ki values) for this compound at the kappa, mu, and delta opioid receptors are not available in the peer-reviewed literature. Such data would be necessary to establish a precise selectivity ratio and fully characterize its binding profile. The assertion of selectivity is based on its functional effects, which are characteristic of KOR activation without the typical effects associated with strong mu-opioid agonism.

Downstream Signaling Pathway

As a KOR agonist, this compound is understood to trigger the canonical signaling pathway associated with Gαi/o-coupled receptors. The key events in this pathway include:

-

G-protein Activation : The agonist-bound receptor facilitates the exchange of GDP for GTP on the α-subunit of the G-protein, causing the dissociation of the Gα-GTP subunit from the Gβγ dimer.[7]

-

Inhibition of Adenylyl Cyclase : The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[7]

-

Modulation of Ion Channels : The dissociated Gβγ dimer can directly modulate ion channels, typically leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The former hyperpolarizes the neuron, reducing its excitability, while the latter decreases neurotransmitter release.

This combination of signaling events at the cellular level underlies the macroscopic physiological effects of this compound.

Sources

- 1. Aquaretic effects of this compound, a kappa-opioid agonist, in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The kappa opioid agonist this compound decreases brain edema in the mouse middle cerebral artery occlusion model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Early preclinical data on Niravoline safety and toxicity

An In-Depth Technical Guide to the Early Preclinical Safety and Toxicity Assessment of Niravoline

Foreword

The journey of a novel therapeutic agent from a promising molecule to a clinical candidate is paved with rigorous scientific evaluation. Among the most critical milestones in this journey is the early preclinical safety and toxicity assessment. This phase of drug development is not merely a regulatory hurdle; it is a fundamental scientific inquiry into the potential risks a new chemical entity (NCE) may pose to biological systems. This guide provides a comprehensive overview of the core principles and methodologies for evaluating the safety and toxicity profile of a hypothetical novel therapeutic agent, "this compound." As a Senior Application Scientist, my objective is to not only outline the necessary experimental protocols but also to provide the rationale behind these choices, ensuring a robust and self-validating preclinical safety package. This document is intended for researchers, scientists, and drug development professionals who are navigating the complex landscape of preclinical toxicology.

Introduction to this compound and the Imperative of Preclinical Safety Assessment

This compound is a novel small molecule inhibitor of the fictitious enzyme "Kinase-Y," which is implicated in a range of inflammatory diseases. While its efficacy in disease models is promising, a thorough understanding of its safety profile is paramount before it can be considered for human trials. The primary goal of the early preclinical safety assessment is to identify potential target organs for toxicity, determine the dose-response relationship for adverse effects, and establish a safe starting dose for first-in-human (FIH) studies.

The selection of preclinical studies is guided by the intended clinical application of this compound, including the target patient population, the proposed route of administration, and the expected duration of treatment. The following sections will detail a tiered approach to the safety assessment of this compound, starting with in vitro assays to identify potential liabilities and progressing to in vivo studies to understand its effects in a whole-organism context.

In Vitro Toxicity Assessment: A First Look at this compound's Safety Profile

In vitro toxicity studies are the cornerstone of early safety assessment. They are designed to be rapid, high-throughput, and cost-effective methods for identifying potential toxicities before committing to more extensive and resource-intensive in vivo studies.

Cytotoxicity Assays

The initial step in evaluating this compound's safety is to assess its potential to cause cell death. A panel of cell lines, including hepatocytes (e.g., HepG2), renal cells (e.g., HK-2), and cardiomyocytes (e.g., AC16), should be used to identify any cell-type-specific toxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Hypothetical Data for this compound:

| Cell Line | This compound IC50 (µM) |

| HepG2 (Hepatocytes) | > 100 |

| HK-2 (Renal Cells) | > 100 |

| AC16 (Cardiomyocytes) | 85 |

Interpretation: The hypothetical data suggests that this compound has low cytotoxic potential against hepatocytes and renal cells. However, the slightly lower IC50 in cardiomyocytes warrants further investigation into potential cardiotoxicity.

Genotoxicity Assays

Genotoxicity assays are critical for assessing the potential of a compound to damage DNA, which can lead to mutations and cancer. The standard battery of in vitro genotoxicity tests includes the Ames test for bacterial gene mutation, the in vitro micronucleus assay, and the mouse lymphoma assay for chromosomal damage in mammalian cells.

Experimental Workflow: In Vitro Genotoxicity Assessment

Caption: Workflow for the standard in vitro genotoxicity testing battery.

Cardiovascular Safety Assessment: The hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias. Therefore, assessing the effect of this compound on the hERG channel is a critical early safety screen.

Experimental Protocol: Patch Clamp Electrophysiology for hERG Inhibition

-

Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Patch Clamp Recording: Perform whole-cell patch clamp recordings to measure the hERG current in response to a specific voltage protocol.

-

Compound Application: Perfuse the cells with increasing concentrations of this compound and record the corresponding changes in the hERG current.

-

Data Analysis: Determine the concentration-response curve for hERG inhibition and calculate the IC50 value.

Hypothetical Data for this compound:

| Assay | This compound IC50 (µM) |

| hERG Patch Clamp | > 30 |

Interpretation: An IC50 value greater than 30 µM suggests a low risk of hERG-mediated cardiotoxicity. However, this should be confirmed with further in vivo cardiovascular assessments.

In Vivo Safety and Toxicity Studies: Understanding Systemic Effects

In vivo studies in animal models are essential for understanding the complex interactions of this compound with a whole biological system. These studies help to identify potential target organs of toxicity, establish a dose-response relationship, and inform the selection of doses for human clinical trials.

Acute Toxicity Study

An acute toxicity study provides information on the potential toxicity of a single high dose of this compound. This study is typically performed in two rodent species (e.g., rats and mice).

Experimental Design: Acute Toxicity Study in Rats

-

Animals: Use young adult Sprague-Dawley rats (male and female).

-

Dose Levels: Administer single doses of this compound at three or more dose levels (e.g., 100, 300, and 1000 mg/kg) via the intended clinical route of administration. Include a vehicle control group.

-

Observations: Monitor the animals for mortality, clinical signs of toxicity, and body weight changes for 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

Repeated-Dose Toxicity Studies

Repeated-dose toxicity studies are designed to evaluate the toxic effects of this compound after repeated administration over a longer period. The duration of these studies depends on the intended duration of clinical use.

Experimental Protocol: 28-Day Repeated-Dose Toxicity Study in Rats

-

Animal Groups: Use four groups of rats (10 males and 10 females per group): a control group and three groups treated with low, medium, and high doses of this compound.

-

Dosing: Administer this compound daily for 28 days.

-

In-Life Monitoring: Monitor clinical signs, body weight, food consumption, and perform detailed clinical observations.

-

Clinical Pathology: Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at the end of the study.

-

Terminal Procedures: At the end of the study, euthanize the animals, perform a gross necropsy, and weigh selected organs.

-

Histopathology: Collect a comprehensive set of tissues for microscopic examination.

Logical Flow of a Repeated-Dose Toxicity Study

Caption: Key phases of a 28-day repeated-dose toxicity study.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for this compound to cause adverse effects on major physiological systems. The core battery of safety pharmacology studies includes assessments of the cardiovascular, respiratory, and central nervous systems.

Cardiovascular System: A telemetry study in a conscious, unrestrained large animal model (e.g., dog or non-human primate) is the gold standard for assessing cardiovascular safety. This study will evaluate the effects of this compound on blood pressure, heart rate, and electrocardiogram (ECG) parameters.

Respiratory System: The effects of this compound on respiratory function can be assessed using whole-body plethysmography in rodents. This technique measures respiratory rate, tidal volume, and minute volume.

Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test in rodents can be used to assess the effects of this compound on behavior, coordination, and sensory and motor functions.

Conclusion and Future Directions

The preclinical safety and toxicity assessment of this compound is a multi-faceted process that requires a systematic and scientifically rigorous approach. The in vitro and in vivo studies outlined in this guide provide a solid foundation for understanding the safety profile of this hypothetical compound. The data generated from these studies will be crucial for making informed decisions about the future development of this compound and for designing safe and effective first-in-human clinical trials. Any adverse findings will trigger further mechanistic studies to understand the underlying toxicological pathways and to determine the relevance of these findings to humans.

References

-

Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463–469. [Link]

-

Food and Drug Administration. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. [Link]

-

Gintant, G. A. (2011). The role of hERG K+ channels in drug-induced long QT syndrome. Journal of Cardiovascular Pharmacology, 58(1), 14-25. [Link]

-

Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Dissolution of Niravoline for Preclinical In Vivo Research

Abstract

Niravoline (RU-51599) is a potent and selective kappa-opioid receptor agonist with significant therapeutic potential for conditions involving fluid imbalance, such as cirrhosis and cerebral edema.[1][2] Its mechanism of action, which promotes aquaresis—the excretion of electrolyte-free water—makes it a valuable tool for preclinical research.[3][4] However, like many small molecule drug candidates, this compound's physicochemical properties present a significant challenge for in vivo studies: poor aqueous solubility. This guide provides a detailed framework and validated protocols for dissolving and formulating this compound to ensure accurate, reproducible, and effective delivery in animal models. We will explore the causality behind formulation choices, establish self-validating protocols, and provide troubleshooting insights grounded in extensive field experience.

Foundational Knowledge: Pre-Formulation Characterization of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Systematic Name | N-((1S,2S)-2,3-dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl)-N-methyl-3-nitrobenzeneacetamide | [4] |

| Molecular Formula | C₂₂H₂₅N₃O₃ | [2][7] |

| Molar Mass | 379.46 g/mol | [2][7] |

| Mechanism of Action | Selective Kappa-Opioid Receptor Agonist | [2][7] |

| Anticipated Solubility | Poor in aqueous media; Soluble in organic solvents (e.g., DMSO, Ethanol) | Inferred from structure & class |

Expert Insight: The nitrobenzeneacetamide structure suggests that this compound is a classic "brick-dust" molecule—crystalline and difficult to wet and dissolve in water.[8] Our formulation strategy must therefore focus on overcoming this kinetic and thermodynamic barrier to achieve a homogenous and stable preparation suitable for administration.

Strategic Formulation: Selecting the Right Vehicle

The choice of vehicle is the most critical decision in the dissolution protocol. It is dictated by three primary factors: the route of administration (ROA) , the required dose concentration , and the toxicological profile of the excipients .

-

For Intravenous (IV) administration: A true solution is mandatory. Any particulate matter can cause life-threatening embolisms. This necessitates the use of solubilizing agents and co-solvents.

-

For Intraperitoneal (IP) or Oral (PO) administration: A homogenous and stable suspension is often acceptable and may be preferred to reduce the systemic toxicity of certain organic solvents.[9]

The following decision tree provides a logical pathway for selecting an appropriate formulation strategy.

Caption: Formulation selection decision tree for this compound.

Detailed Experimental Protocols

The following protocols are designed to be robust starting points for typical preclinical studies. Researchers should always perform small-scale pilot preparations to confirm solubility and stability at their target concentration.

Protocol 1: Homogenous Aqueous Suspension for Oral (PO) or Intraperitoneal (IP) Dosing

This protocol is ideal when avoiding organic solvents is a priority and the ROA allows for a suspension. The goal is to create a fine, uniform suspension that does not rapidly settle, ensuring consistent dosing.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO, ACS grade or higher)

-

Tween® 80 (Polysorbate 80)

-

Carboxymethylcellulose sodium (CMC, low viscosity)

-

Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Mortar and pestle

-

Sterile conical tubes (15 mL and 50 mL)

-

Calibrated pipettes

-

Stir plate and magnetic stir bars

-

Sonicator (bath or probe)

Step-by-Step Methodology:

-

Preparation of Vehicle (Example: 10 mL of 0.5% CMC, 1% Tween 80 in Saline):

-

To 9.8 mL of sterile saline in a 15 mL conical tube, add 0.1 mL (100 µL) of Tween® 80. Vortex gently to mix.

-

Add 50 mg of CMC to the solution.

-

Stir vigorously with a magnetic stir bar for 1-2 hours at room temperature, or until the CMC is fully dissolved and the solution is clear and slightly viscous.

-

Rationale: CMC acts as a suspending agent, increasing the viscosity of the vehicle to slow the settling of drug particles. Tween® 80 is a non-ionic surfactant that "wets" the hydrophobic this compound powder, preventing aggregation and promoting a uniform dispersion.[10]

-

-

Weighing and Pre-Wetting this compound:

-

Calculate and weigh the required amount of this compound for your final desired concentration (e.g., for 10 mL of a 5 mg/mL solution, weigh 50 mg).

-

Place the powder in a clean, dry mortar.

-

Add a small volume of DMSO (e.g., 50-100 µL) to the powder. Gently triturate with the pestle to create a smooth, uniform paste. This step, known as levigation, breaks down powder clumps and ensures each particle is wetted.[10]

-

Rationale: Directly adding the dry powder to the aqueous vehicle can result in clumping and incomplete suspension. Pre-wetting with a small amount of a solubilizing agent like DMSO ensures a fine, homogenous starting material.

-

-

Creating the Suspension:

-

Using the prepared vehicle from Step 1, add approximately 1 mL to the mortar containing the this compound paste. Mix thoroughly to create a slurry.

-

Transfer the slurry back into the conical tube containing the remaining vehicle.

-

Rinse the mortar and pestle with another 1-2 mL of the vehicle and add this back to the conical tube to ensure a complete quantitative transfer.

-

Bring the total volume to 10 mL with the vehicle.

-

-

Homogenization and Finalization:

-

Vortex the final suspension vigorously for 1-2 minutes.

-

For optimal particle size reduction and homogeneity, sonicate the suspension. A bath sonicator (10-15 minutes) or a probe sonicator (short bursts on low power to avoid heating) can be used.[9]

-

Visually inspect the suspension. It should appear uniform and opaque, with no visible clumps or rapid sedimentation.

-

Self-Validation Check: A properly prepared suspension should remain homogenous with gentle agitation (e.g., inverting the tube) for the duration of the dosing procedure.

-

Protocol 2: Co-Solvent Solution for Intravenous (IV) Dosing

This protocol is designed to achieve a complete solubilization of this compound for IV administration. The key is to use a biocompatible co-solvent system that maintains the drug in solution upon dilution into the systemic circulation.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO, sterile, injectable grade)

-

PEG 400 (Polyethylene Glycol 400, injectable grade)

-

Sterile Saline (0.9% NaCl)

-

Sterile conical tubes

-

Calibrated pipettes

-

Vortex mixer

Step-by-Step Methodology:

-

Vehicle Preparation and Solubilization (Example: 10% DMSO / 40% PEG 400 / 50% Saline):

-

Scientist's Note: The order of addition is critical. Always dissolve the compound in the strongest solvent first before adding aqueous components to prevent precipitation.

-

Calculate and weigh the required amount of this compound (e.g., for 2 mL of a 2 mg/mL solution, weigh 4 mg).

-

Place the this compound powder into a sterile tube.

-

Add the required volume of DMSO (10% of final volume; 0.2 mL). Vortex until the this compound is completely dissolved. The solution must be perfectly clear.

-

Add the required volume of PEG 400 (40% of final volume; 0.8 mL). Vortex thoroughly.

-

Slowly, while vortexing, add the sterile saline (50% of final volume; 1.0 mL).

-

Rationale: This tiered co-solvent system leverages the high solubilizing power of DMSO for the initial dissolution.[11] PEG 400 acts as a bridge solvent, improving the miscibility of the DMSO/drug complex with the final aqueous component and helping to prevent precipitation upon injection.[11]

-

-

Final Quality Control:

-

Visually inspect the final solution against a bright light and a dark background. It must be completely clear, with no signs of precipitation, haze, or particulate matter.

-

Self-Validation Check: If any precipitation is observed, the formulation is not suitable for IV administration. The concentration may be too high for this vehicle system, or the ratio of co-solvents may need adjustment (e.g., increasing PEG 400, decreasing saline).

-

Table 2: Common Excipients for this compound Formulation

| Excipient | Class | Primary Use | Recommended ROA |

|---|---|---|---|

| Tween® 80 | Surfactant | Wetting agent, prevents aggregation | PO, IP |

| Carboxymethylcellulose (CMC) | Polymer | Suspending agent, viscosity modifier | PO, IP |

| DMSO | Co-solvent | Primary solubilizer | PO, IP, IV (low %) |

| PEG 400 | Co-solvent | Solubilizer, miscibility agent | PO, IP, IV |

| Solutol® HS 15 | Surfactant | Solubilizer for IV formulations | IV, PO, IP |

| Cyclodextrins (e.g., HP-β-CD) | Complexing Agent | Forms inclusion complexes to enhance solubility | PO, IP, IV |

Mandatory Validation: Stability and Quality Control

Preparing a formulation is incomplete without confirming its stability. An unstable formulation can lead to dosing inaccuracies and unintended toxicity.[12] Stability should be assessed under the same conditions as the planned experiment (e.g., on the benchtop at room temperature).[13][14]

Protocol for Short-Term Stability Assessment:

-

Prepare the this compound formulation as described above.

-

Immediately after preparation (T=0), take an aliquot for analysis (e.g., by HPLC-UV) to determine the initial concentration. This serves as your 100% reference.

-

Store the formulation under the intended experimental conditions (e.g., room temperature in a capped tube).

-

At subsequent time points (e.g., 2, 4, 8, and 24 hours), take further aliquots for analysis.

-

For suspensions, ensure the formulation is thoroughly re-suspended before taking each aliquot.

-

Acceptance Criteria: The concentration at each time point should typically be within ±10% of the initial (T=0) concentration.[12] Visual inspection for precipitation or color change should also be performed.

Table 3: Example Stability Data for a this compound Formulation (5 mg/mL Suspension)

| Time Point | Storage Condition | Concentration (mg/mL) | % of Initial (T=0) | Visual Appearance | Status |

|---|---|---|---|---|---|

| T=0 | N/A | 5.02 | 100.0% | Homogenous, opaque | Pass |

| T=2h | Room Temp | 4.98 | 99.2% | Homogenous, opaque | Pass |

| T=4h | Room Temp | 4.91 | 97.8% | Homogenous, opaque | Pass |

| T=8h | Room Temp | 4.85 | 96.6% | Homogenous, opaque | Pass |

| T=24h | Room Temp | 4.50 | 89.6% | Slight particle settling | Fail |

Comprehensive Workflow and Best Practices

Adhering to a systematic workflow minimizes variability and ensures the highest quality preparation.

Caption: End-to-end workflow for this compound formulation and validation.

Troubleshooting & Expert Tips:

-

Precipitation in Co-Solvent Solution: This usually occurs when the aqueous component is added too quickly or the drug concentration exceeds its solubility limit in the final mixture. Try slowing the addition rate or increasing the proportion of PEG 400.

-

Suspension Settles Too Quickly: The viscosity of the vehicle may be too low, or the particle size is too large. Increase the concentration of CMC (e.g., to 1%) or apply more energy during homogenization (sonication).

-

Sterility: For IV and IP routes, sterility is critical. Prepare formulations in a laminar flow hood using aseptic technique and sterile-filter components where possible (e.g., the final vehicle before adding the non-sterile drug powder).[15]

-

pH: For IV administration, ensure the final pH of the formulation is within a physiologically tolerable range (typically pH 6.5-8.0) to minimize injection site irritation.

References

-

Gadano, A., Moreau, R., Pessione, F., Trombino, C., Giuily, N., Sinnassamy, P., Valla, D., & Lebrec, D. (2000). Aquaretic effects of this compound, a kappa-opioid agonist, in patients with cirrhosis. Journal of Hepatology, 32(1), 38–42. [Link]

-

Wikipedia. (n.d.). This compound. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. Assay Guidance Manual. [Link]

-

Oktay, S., Kayali, H., Taskapilioglu, O., & Sav, A. (2005). Effects of this compound (RU 51599), a selective kappa-opioid receptor agonist on intracranial pressure in gradually expanding extradural mass lesion. PubMed, 48(4), 210-6. [Link]

-

Shen, J., et al. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. National Institutes of Health. [Link]

-

International Council for Harmonisation. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [Link]

-

Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

-

Akil, H., et al. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. Pharmaceutics. [Link]

-

Ketta, L., & Krier, F. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

-

U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. FDA. [Link]

-

Bologa, C. G., et al. (2025). How to Prepare a Compound Collection Prior to Virtual Screening. ResearchGate. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Solubility-enabling formulations for oral delivery of lipophilic drugs. ResearchGate. [Link]

-

Pharmaceutical Technology. (n.d.). Preclinical Dose-Formulation Stability. [Link]

-

Carosio, R., et al. (n.d.). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. MDPI. [Link]

-

Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. [Link]

-

Brown, A., & Johnson, B. (2022). Designing an In Vivo Preclinical Research Study. MDPI. [Link]

-

Turgut, M., et al. (1997). This compound, a selective kappa-opioid receptor agonist effectively reduces elevated intracranial pressure. PubMed. [Link]

-

Simulations Plus. (n.d.). Designing In Vitro Dissolution Tests to Better Mimic In Vivo Release. [Link]

-

Gattefosse. (n.d.). LIPID EXCIPIENTS: CARVING OUT A NICHE IN PHARMACEUTICAL DRUG DELIVERY. [Link]

-

QbD Group. (2023). The Importance of Stability Testing in Pharmaceutical Development. [Link]

-

Guéniau, C., & Oberlander, C. (1997). The kappa opioid agonist this compound decreases brain edema in the mouse middle cerebral artery occlusion model of stroke. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Dissolution Technologies. (2009). Biorelevant Dissolution: Methodology and Application in Drug Development. [Link]

-

Hsu, C. H., et al. (2025). Advanced Dissolution Testing for Novel Drug Formulations. Integrative Biomedical Research. [Link]

-

Lavan, M. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs. Purdue e-Pubs. [Link]

-

Taylor & Francis Online. (2018). Drug stability testing and formulation strategies. [Link]

-

Drugs.com. (2024). What is the mechanism of action for naltrexone?. [Link]

-

GSRS. (n.d.). This compound. Retrieved January 27, 2026, from [Link]

-

Gattefosse. (2023). LIPID-BASED EXCIPIENTS - Misconceptions About Lipid-Based Drug Delivery. [Link]

-

National Institutes of Health. (n.d.). A Technique to Estimate In Vivo Dissolution Profiles Without Data from a Solution. [Link]

-

NIH Office of Animal Care and Use. (n.d.). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. [Link]

-

Grokipedia. (n.d.). This compound. Retrieved January 27, 2026, from [Link]

Sources

- 1. Aquaretic effects of this compound, a kappa-opioid agonist, in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Effects of this compound (RU 51599), a selective kappa-opioid receptor agonist on intracranial pressure in gradually expanding extradural mass lesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]

- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmtech.com [pharmtech.com]

- 13. qbdgroup.com [qbdgroup.com]

- 14. tandfonline.com [tandfonline.com]

- 15. oacu.oir.nih.gov [oacu.oir.nih.gov]

Application Notes & Protocols: Administration of Niravoline in Rodent Models of Ischemic Stroke